molecular formula C22H19N3O3 B4318534 1,3,3-trimethyl-7'-nitro-1,3-dihydrospiro[indole-2,3'-naphtho[2,1-b][1,4]oxazine]

1,3,3-trimethyl-7'-nitro-1,3-dihydrospiro[indole-2,3'-naphtho[2,1-b][1,4]oxazine]

Cat. No.: B4318534
M. Wt: 373.4 g/mol
InChI Key: VADZLTVDHCCVKO-UHFFFAOYSA-N
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Description

1,3,3-Trimethyl-7'-nitro-1,3-dihydrospiro[indole-2,3'-naphtho[2,1-b][1,4]oxazine] is a complex organic compound belonging to the spirooxazine family. This compound is known for its photochromic properties, meaning it can change color upon exposure to light. It has applications in molecular electronics, photochromic materials, and potentially in other scientific fields.

Properties

IUPAC Name

1',3',3'-trimethyl-7-nitrospiro[benzo[f][1,4]benzoxazine-3,2'-indole]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O3/c1-21(2)16-8-4-5-9-18(16)24(3)22(21)13-23-20-15-7-6-10-17(25(26)27)14(15)11-12-19(20)28-22/h4-13H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VADZLTVDHCCVKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2N(C13C=NC4=C(O3)C=CC5=C4C=CC=C5[N+](=O)[O-])C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the indole and naphtho[2,1-b][1,4]oxazine cores. The nitration step introduces the nitro group at the 7' position. The reaction conditions often require careful control of temperature, pressure, and the use of specific catalysts to ensure the correct formation of the spiro structure.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes for higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.

Types of Reactions:

  • Reduction: Reduction reactions can be used to convert nitro groups to amino groups, altering the compound's properties.

  • Substitution: Substitution reactions can replace hydrogen atoms with other functional groups, providing a pathway to derivatives with different properties.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.

  • Reduction: Typical reducing agents include hydrogen gas, tin chloride, and iron powder.

  • Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution.

Major Products Formed:

  • Oxidation products may include hydroxylated or carboxylated derivatives.

  • Reduction products often result in the formation of amino derivatives.

  • Substitution reactions can yield a wide range of functionalized derivatives.

Scientific Research Applications

This compound has several scientific research applications:

  • Chemistry: Used as a photochromic material in molecular electronics and as a dye in various chemical assays.

  • Medicine: Investigated for its use in drug delivery systems and as a component in photodynamic therapy.

  • Industry: Employed in the development of smart materials and optical devices.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its photochromic properties. Upon exposure to UV light, the compound undergoes a reversible structural change, leading to a color change. This property is utilized in molecular electronics and optical devices. The molecular targets and pathways involved are typically related to the interaction of light with the compound's molecular structure.

Comparison with Similar Compounds

  • Spirooxazines: Other spirooxazine derivatives share similar photochromic properties but may differ in their substituents and core structures.

  • Indoles: Compounds containing the indole core can exhibit similar biological activities but may lack the photochromic properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3,3-trimethyl-7'-nitro-1,3-dihydrospiro[indole-2,3'-naphtho[2,1-b][1,4]oxazine]
Reactant of Route 2
1,3,3-trimethyl-7'-nitro-1,3-dihydrospiro[indole-2,3'-naphtho[2,1-b][1,4]oxazine]

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